An In-depth Technical Guide to the Chemical Structure and Physical Properties of 1,2-Dichloro-1-fluoroethene
An In-depth Technical Guide to the Chemical Structure and Physical Properties of 1,2-Dichloro-1-fluoroethene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dichloro-1-fluoroethene (C₂HCl₂F), a halogenated alkene, presents a unique molecular framework of significant interest in synthetic chemistry and materials science. The presence of chlorine and fluorine atoms on the ethenic backbone imparts distinct chemical reactivity and physical characteristics, making it a valuable, albeit specialized, building block. This technical guide provides a comprehensive overview of the chemical structure and physical properties of the (E) and (Z) isomers of 1,2-dichloro-1-fluoroethene, offering critical data and insights for its application in research and development.
Chemical Structure and Isomerism
1,2-Dichloro-1-fluoroethene exists as two geometric isomers: (E)-1,2-dichloro-1-fluoroethene and (Z)-1,2-dichloro-1-fluoroethene. The arrangement of the substituents around the carbon-carbon double bond defines the stereochemistry of these isomers.
Molecular Formula: C₂HCl₂F[1]
Molecular Weight: 114.93 g/mol [1][2]
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) and (Z) designations. For 1,2-dichloro-1-fluoroethene, the priority of the substituents on each carbon of the double bond is determined by atomic number. On C1 (the carbon bonded to fluorine), fluorine has a higher priority than chlorine. On C2, chlorine has a higher priority than hydrogen.
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(Z)-isomer: The higher priority groups (fluorine on C1 and chlorine on C2) are on the zusammen (same) side of the double bond.
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(E)-isomer: The higher priority groups are on entgegen (opposite) sides of the double bond.
The distinct spatial arrangement of the atoms in the (E) and (Z) isomers leads to differences in their physical and spectroscopic properties.
Physical Properties
The physical properties of the (E) and (Z) isomers of 1,2-dichloro-1-fluoroethene are summarized in the table below. It is important to note that experimental data for this specific compound is limited in the public domain. The provided data is a combination of available experimental values and computed properties from reputable chemical databases. For context, experimental data for the closely related compound 1,2-dichloro-1,2-difluoroethene is also included.
| Property | (Z)-1,2-dichloro-1-fluoroethene | (E)-1,2-dichloro-1-fluoroethene | (Z)-1,2-dichloro-1,2-difluoroethene (for comparison) | (E)-1,2-dichloro-1,2-difluoroethene (for comparison) |
| CAS Number | 430-58-0[1] | 13245-54-0[2] | 311-81-9[3] | 381-71-5[3] |
| Boiling Point | 35.7 °C (predicted)[4] | Not explicitly found | 21 °C[5] | 22 °C[6] |
| Melting Point | Not explicitly found | Not explicitly found | 131 °C[5] | -110 °C[6] |
| Density | 1.4 g/cm³ (predicted)[4] | Not explicitly found | 1.495 g/mL[5] | 1.494 g/mL[6] |
| Refractive Index | 1.421 (predicted)[4] | Not explicitly found | 1.378[5] | 1.380[6] |
Vapor Pressure: Specific vapor pressure data for the individual isomers of 1,2-dichloro-1-fluoroethene is not well-documented.
Molecular Geometry
The precise bond lengths and angles of the (E) and (Z) isomers of 1,2-dichloro-1-fluoroethene are best determined through computational chemistry or advanced analytical techniques such as microwave spectroscopy or gas-phase electron diffraction. While specific experimental data for this molecule is scarce, theoretical calculations can provide reliable estimates.
Below are diagrams illustrating the optimized geometries of the (E) and (Z) isomers, generated using computational methods. These diagrams provide a visual representation of the spatial arrangement of the atoms.
Caption: General workflow for the synthesis and purification of 1,2-dichloro-1-fluoroethene.
Step-by-Step Methodology:
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Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The system is flushed with an inert gas (e.g., nitrogen or argon).
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Reagent Charging: The reducing agent (e.g., activated zinc dust) and a suitable solvent (e.g., anhydrous ethanol) are added to the flask.
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Initiation: The mixture is heated to reflux.
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Substrate Addition: The precursor, such as 1,1,2-trichloro-1-fluoroethane, dissolved in the same solvent, is added dropwise from the dropping funnel.
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Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as gas chromatography (GC), to determine the consumption of the starting material and the formation of the product.
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Workup: Upon completion, the reaction mixture is cooled, and the product is isolated, typically by distillation. The distillate may be washed with water and dried over a suitable drying agent.
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Purification: The crude product, which is likely a mixture of (E) and (Z) isomers, is purified by fractional distillation to separate the isomers based on their boiling point differences.
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Characterization: The purified isomers are characterized by spectroscopic methods (NMR, IR, MS) to confirm their identity and stereochemistry.
Safety and Handling
1,2-Dichloro-1-fluoroethene is expected to be a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Due to the presence of halogens, thermal decomposition can produce toxic and corrosive fumes such as hydrogen chloride and hydrogen fluoride.
Conclusion
1,2-Dichloro-1-fluoroethene, in its (E) and (Z) isomeric forms, represents a molecule with significant potential for applications in synthetic and materials chemistry. A thorough understanding of its chemical structure and physical properties is paramount for its effective utilization. This guide has provided a consolidated overview of the available data, highlighting the key characteristics of these isomers. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this intriguing compound.
Sources
- 1. 1,2-Dichloro-1-fluoroethylene | C2HCl2F | CID 5370463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-1,2-dichloro-1-fluoroethene | C2HCl2F | CID 21572609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichlorodifluoroethylene - Wikipedia [en.wikipedia.org]
- 4. (Z)-1,2-Dichloro-1-fluoroethene | CAS#:430-58-0 | Chemsrc [chemsrc.com]
- 5. (Z)-1,2-dichloro-1,2-difluoroethene [stenutz.eu]
- 6. (E)-1,2-dichloro-1,2-difluoroethene [stenutz.eu]
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